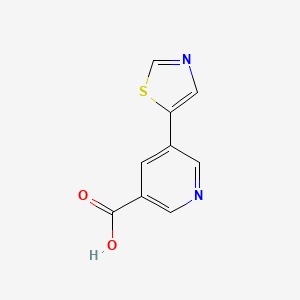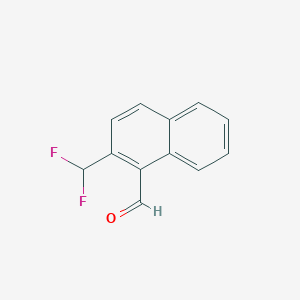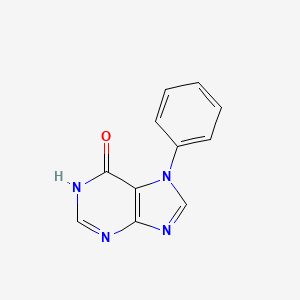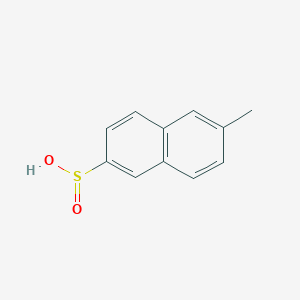
5-(Thiazol-5-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiazol-5-yl)nicotinic acid: is a heterocyclic compound that features both a thiazole ring and a nicotinic acid moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinic acid moiety is a derivative of pyridine with a carboxyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiazol-5-yl)nicotinic acid typically involves the formation of the thiazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of 2-aminothiazole with a nicotinic acid derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Thiazol-5-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: 5-(Thiazol-5-yl)nicotinic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mécanisme D'action
The mechanism of action of 5-(Thiazol-5-yl)nicotinic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
Receptors: It can bind to specific receptors, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.
Nicotinic Acid: A derivative of pyridine with a carboxyl group at the 3-position.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness: 5-(Thiazol-5-yl)nicotinic acid is unique due to its combined structure of thiazole and nicotinic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Propriétés
Numéro CAS |
1346687-52-2 |
|---|---|
Formule moléculaire |
C9H6N2O2S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
5-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-1-6(2-10-3-7)8-4-11-5-14-8/h1-5H,(H,12,13) |
Clé InChI |
ITXLHSIOBSSRMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(=O)O)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)

![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)

![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)


![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)



